![molecular formula C17H26BrNO B14172705 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine CAS No. 89062-13-5](/img/structure/B14172705.png)
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is a synthetic organic compound that features a brominated indene moiety linked to a diethylbutanamine chain via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine typically involves the following steps:
Bromination of Indene: The starting material, indene, undergoes bromination to form 2-bromo-2,3-dihydro-1H-indene.
Formation of Indenol: The brominated indene is then converted to 2-bromo-2,3-dihydro-1H-inden-1-ol through a hydrolysis reaction.
Etherification: The indenol is reacted with N,N-diethylbutan-1-amine in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage[][3].
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst.
Substitution: NaOH or KCN in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: De-brominated indene derivatives.
Substitution: Hydroxy or cyano derivatives.
科学研究应用
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine has several applications in scientific research:
作用机制
The mechanism of action of 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets. The brominated indene moiety can interact with various receptors or enzymes, modulating their activity. The diethylbutanamine chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
2-Bromo-2,3-dihydro-1H-indene: Shares the brominated indene core but lacks the ether linkage and diethylbutanamine chain.
4-Bromo-1-indanone: Contains a brominated indene structure but with a ketone functional group instead of an ether linkage.
N,N-Diethylbutan-1-amine: Similar amine structure but without the brominated indene moiety.
Uniqueness
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is unique due to its combination of a brominated indene moiety and a diethylbutanamine chain linked via an ether bond. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
89062-13-5 |
|---|---|
分子式 |
C17H26BrNO |
分子量 |
340.3 g/mol |
IUPAC 名称 |
4-[(2-bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C17H26BrNO/c1-3-19(4-2)11-7-8-12-20-17-15-10-6-5-9-14(15)13-16(17)18/h5-6,9-10,16-17H,3-4,7-8,11-13H2,1-2H3 |
InChI 键 |
CNSBSLYBGAQQHB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCCOC1C(CC2=CC=CC=C12)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
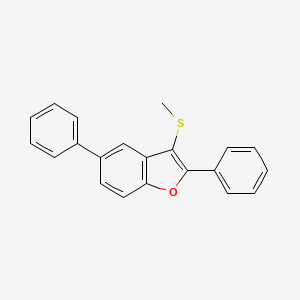
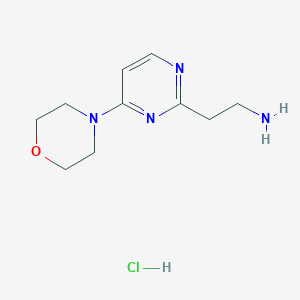
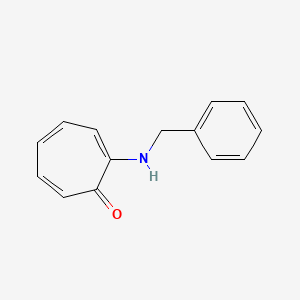
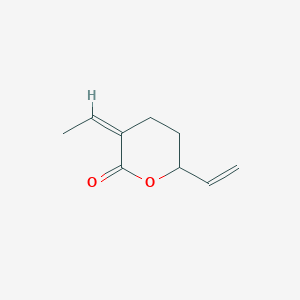
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
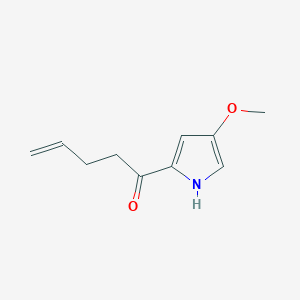
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
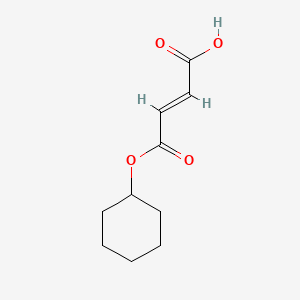
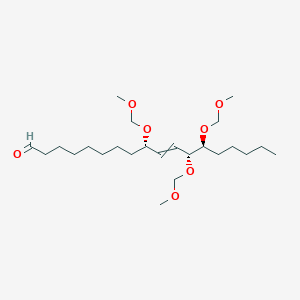

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
